2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. Commonly used catalysts include Lewis acids such as zinc chloride or organic bases like pyridine.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenylpyrimidin-4(3H)-one
- 3-(p-Tolyl)pyrimidin-4(3H)-one
- 2,6-Diphenyl-3-methylpyrimidin-4(3H)-one
Uniqueness
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which may enhance its chemical stability and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
89069-84-1 |
---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(26)16-21(18-8-4-2-5-9-18)24-23(25)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
ZITGJZQXKAGGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.